Cinchonidine Dihydrochloride

Beschreibung

Contextualization within Cinchona Alkaloid Research Landscape

The Cinchona alkaloids are a class of compounds isolated from the bark of the Cinchona tree, historically renowned for their medicinal properties. marknesbitt.org.ukcam.ac.uk This family includes approximately 35 distinct alkaloids, with four being the most prevalent: quinine (B1679958), quinidine, cinchonine (B1669041), and cinchonidine (B190817). marknesbitt.org.uk These four principal alkaloids are structurally related as diastereomers. marknesbitt.org.uk

They exist in what are known as pseudoenantiomeric pairs: quinine is the pseudoenantiomer of quinidine, and cinchonine is the pseudoenantiomer of cinchonidine. nih.govtandfonline.com This means that while they are diastereomers, they often yield enantiomeric products when used as catalysts in asymmetric reactions. tandfonline.com Cinchonidine and cinchonine are desmethoxy analogs of quinine and quinidine, respectively, meaning they lack the methoxy (B1213986) group on the quinoline (B57606) ring system that is present in the other pair. sci-hub.se This unique stereochemical relationship among the Cinchona alkaloids allows researchers to access both enantiomers of a desired chiral product, making them a cornerstone of modern asymmetric catalysis. nih.govdovepress.com

Historical Trajectories of Cinchonidine Research: From Natural Product to Modern Scientific Tool

The history of Cinchonidine is intrinsically linked to the study of Cinchona bark, which was first documented as a remedy in Peru around 1630. marknesbitt.org.ukcam.ac.uk For centuries, the powdered bark was the primary treatment for malaria. cam.ac.uk The scientific investigation of its components began in earnest in the 19th century. In 1820, French pharmacists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the first active alkaloids, which they named quinine and cinchonine. marknesbitt.org.uksci-hub.se

The distinct identity of cinchonidine was established later through the meticulous work of Louis Pasteur in 1853. sci-hub.se While studying commercial samples of "quinidine," Pasteur discovered it was a mixture of two substances. One was a dextrorotatory isomer of quinine (which he named quinidine), and the other was a levorotatory isomer of cinchonine. sci-hub.se He named this second substance "cinchonidine," recognizing its isomeric relationship to cinchonine. sci-hub.se Following the isolation and characterization of these alkaloids, their efficacy was evaluated in one of the earliest large-scale clinical trials from 1866 to 1868. ceon.rs Over time, the focus of cinchonidine research shifted from its medicinal properties to its application as a powerful tool in organic chemistry, specifically for its ability to direct the stereochemical outcome of chemical reactions. nih.govacs.org

Fundamental Role in Stereochemistry and Chirality Research Paradigms

Cinchonidine Dihydrochloride (B599025), and cinchonidine derivatives, are fundamental tools in the field of stereochemistry due to their rigid chiral structure. uevora.pt They are widely employed as organocatalysts and chiral ligands to control the stereoselectivity of chemical reactions, a process known as asymmetric synthesis. ontosight.ainih.gov The presence of multiple stereocenters and functional groups, such as the basic quinuclidine (B89598) nitrogen and the hydroxyl group, allows these alkaloids to interact with reactants in a highly specific three-dimensional arrangement, thereby directing the formation of one enantiomer over the other. frontiersin.org

The application of cinchonidine-based catalysts is extensive, covering a wide range of asymmetric transformations. These include additions to carbon-carbon and carbon-heteroatom double bonds, Michael additions, and aldol (B89426) reactions. dovepress.com Modified cinchonidine catalysts, such as cinchonidine-derived ureas or thioureas, have been developed to enhance reactivity and selectivity for specific reactions. dovepress.comnih.gov For instance, a cinchonidine-derived thiourea (B124793) has been shown to effectively catalyze the 1,4-addition of azlactone enolates to enynyl N-acyl pyrazoles, producing stereochemically defined alkynes with high diastereoselectivity and enantioselectivity. nih.gov Similarly, cinchonidine-based catalysts are used in asymmetric hydrogenations when modifying platinum catalysts. uevora.pt

Table 2: Application of Cinchonidine-Derived Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst System | Substrates | Key Finding | Source |

| Michael Addition | Cinchonidine-derived thiourea | Prochiral azlactone enolates and enynyl N-acyl pyrazoles | Catalyzed a highly diastereo- and enantioselective 1,4-addition. | nih.gov |

| Aldol Reaction | 9-amino-9-dexoxy-epi-cinchonidine | Isatins and pyruvic aldehyde dimethyl acetal | Afforded the R-isomer of the product in high yield (87%–96%) and enantioselectivity (89%–97% ee). | dovepress.com |

| Conjugate Addition | Cinchonidine-derived urea (B33335) catalyst | Cyclic 1,3-dicarbonyl compounds and 2-enoylpyridines | Produced Michael adducts in excellent yields and enantioselectivity. | dovepress.com |

| Asymmetric Hydrogenation | Cinchonidine-modified Platinum (Pt/C) | Methyl pyruvate | An early example of such a catalytic system, yielding (+)-methyl lactate (B86563) with significant optical purity. | uevora.pt |

The pseudoenantiomeric relationship between cinchonidine and cinchonine is particularly powerful. nih.gov By simply switching from a cinchonidine-based catalyst to its cinchonine-based counterpart, chemists can often synthesize the opposite enantiomer of the target molecule with comparable efficiency and selectivity, providing a straightforward method to access both chiral forms of a compound. nih.govdovepress.com This dual access is a significant advantage in pharmaceutical development and material science.

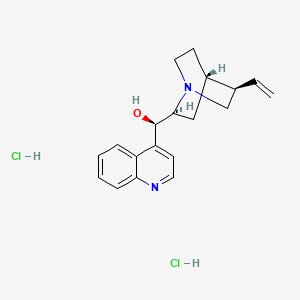

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18-,19+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBQDNUZNQOCTH-WESSAKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200414 | |

| Record name | Cinchonidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-54-9, 24302-67-8 | |

| Record name | Cinchonidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHONIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNY56C6XYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Studies of Cinchonidine Dihydrochloride

Advanced Synthetic Routes to Cinchonidine (B190817) and its Derivatives

The pursuit of more efficient and versatile methods for constructing the cinchonidine framework and its analogs remains an active area of research. Innovations in synthetic strategies, including bioinspired approaches and improved protocols for key intermediates, have significantly advanced the accessibility of these valuable compounds.

Bioinspired Synthesis Strategies for Cinchonidine

Drawing inspiration from natural biosynthetic pathways, researchers have developed elegant and efficient total syntheses of (+)-cinchonidine. nih.govdntb.gov.ua One notable strategy employs a combination of cascade reactions and biomimetic transformations. nih.govresearchgate.net A key step in this approach is a visible-light-induced photoredox radical cascade reaction, which efficiently constructs the tetracyclic monoterpenoid indole (B1671886) alkaloid core. nih.govscispace.com This is followed by a practical biomimetic cascade rearrangement that transforms the indole structure into the characteristic quinoline (B57606) ring system of cinchonidine. nih.govresearchgate.net The use of stereoselective chemical transformations throughout this process ensures an efficient synthesis of the target molecule. nih.gov

This bio-inspired methodology highlights the power of integrating photochemical methods and cascade reactions to assemble complex natural products. nih.govresearchgate.net The strategy not only provides a concise route to (+)-cinchonidine but also offers a framework for the synthesis of other Cinchona alkaloids and their analogs. researchgate.net

Improved Protocols for 10,11-Didehydro Cinchona Alkaloid Synthesis

The 10,11-didehydro derivatives of Cinchona alkaloids, including 10,11-didehydrocinchonidine (B13438975), are valuable intermediates for further functionalization due to the presence of a terminal alkyne group. researchgate.netwiley.com Revised and improved procedures for the synthesis of these derivatives have been developed to overcome the limitations of previous methods. wiley.comnih.gov

A robust and scalable protocol has been established for the conversion of the four major Cinchona alkaloids into their respective 10,11-didehydro forms. wiley.comnih.gov This improved method offers several advantages, including:

Enhanced Robustness and Scalability: The protocol is reliable and can be performed on a multigram scale. wiley.comnih.gov

Chromatography-Free Work-Up: This eliminates the need for tedious purification steps, making the procedure more efficient. wiley.comnih.gov

Use of Greener Solvents: Toxic solvents have been replaced with more environmentally benign alternatives. wiley.comnih.gov

The synthesis typically involves a two-step sequence from the parent alkaloid. researchgate.net For instance, the transformation of cinchonidine to 10,11-didehydrocinchonidine has been achieved in yields of around 64%. wiley.com These improved protocols have made 10,11-didehydro Cinchona alkaloids more accessible, paving the way for their broader use in the development of new catalysts and functional materials. researchgate.netwiley.com

Targeted Derivatization of Cinchonidine for Enhanced Research Utility

The strategic modification of the cinchonidine scaffold is crucial for tailoring its properties for specific applications in asymmetric catalysis and materials science. nih.gov Key sites for derivatization include the C9-hydroxyl group and the quinuclidine (B89598) nitrogen, leading to a diverse range of functionalized molecules. nih.govdovepress.com

Chemical Modification at the C9-Hydroxyl Group

The C9-hydroxyl group is a primary site for chemical modification, allowing for the introduction of various functionalities that can influence the catalytic activity and selectivity of cinchonidine derivatives. nih.govdovepress.comwiley-vch.de Modifications at this position can either retain or invert the original configuration at the C9 stereocenter. nih.gov

One common modification involves the replacement of the hydroxyl group with an amino group, typically with inversion of configuration, to produce 9-epi-amino-alkaloids. nih.govnih.gov This transformation is often achieved via a Mitsunobu reaction with an azide (B81097) source, followed by reduction. nih.gov The resulting 9-amino derivatives can be further functionalized to create a wide array of derivatives, including amides, ureas, thioureas, and squaramides, which have proven to be highly effective bifunctional organocatalysts. nih.govdovepress.com

The C9-hydroxyl group can also be involved in the formation of ether and ester linkages, leading to the synthesis of dimeric Cinchona alkaloids. nih.govunits.it These modifications can significantly alter the steric and electronic properties of the catalyst, often leading to enhanced performance in asymmetric reactions. units.itrsc.org

Synthesis of Chiral Quaternary Ammonium (B1175870) Salts from Cinchonidine

Quaternization of the quinuclidine nitrogen in cinchonidine and its derivatives leads to the formation of chiral quaternary ammonium salts, which are widely used as phase-transfer catalysts in asymmetric synthesis. bu.ac.bdnih.govnih.gov These catalysts have shown great utility in a variety of enantioselective transformations, including alkylations, aldol (B89426) reactions, and Michael additions. nih.gov

The synthesis of these salts typically involves the reaction of a cinchonidine derivative with an appropriate alkylating agent. nih.gov For example, main-chain chiral quaternary ammonium polymers have been synthesized through the quaternization polymerization of cinchonidine dimers with dihalides. bu.ac.bdnih.gov These polymeric catalysts offer advantages such as ease of separation and potential for recycling. researchgate.net

The catalytic activity of these quaternary ammonium salts can be fine-tuned by modifying the substituents on both the cinchonidine scaffold and the quaternizing agent. nih.gov For instance, the introduction of electron-deficient groups at the C3-position of the cinchonidine nucleus has been explored to enhance the catalytic performance in asymmetric aldol reactions. nih.gov

Derivatization for Specific Chirality-Directing Ligands

Cinchonidine and its derivatives are extensively used as chiral ligands in metal-catalyzed asymmetric reactions. benthamdirect.comresearchgate.netbohrium.com The ability to precisely modify the cinchonidine structure allows for the design of ligands with tailored properties for specific catalytic applications. benthamdirect.com

Derivatization strategies often focus on introducing coordinating groups that can bind to a metal center, while the chiral backbone of the alkaloid controls the stereochemical outcome of the reaction. benthamdirect.com The C9-hydroxyl group and the quinuclidine nitrogen are common points of attachment for such coordinating moieties. wiley-vch.de

For example, chiral diamine ligands have been synthesized from cinchonidine and have been shown to be effective in the asymmetric transfer hydrogenation of ketones when complexed with iridium or rhodium. cjcatal.com Furthermore, cinchonidine derivatives have been immobilized on solid supports, such as silica (B1680970) gel, to create heterogeneous catalysts that facilitate catalyst recovery and reuse. acs.orgresearchgate.net

The versatility of cinchonidine as a chiral scaffold, combined with the numerous possibilities for its derivatization, continues to make it a valuable tool in the development of new and efficient asymmetric catalytic systems. benthamdirect.comresearchgate.netbohrium.com

Green Chemistry Approaches in Cinchonidine Synthetic Research

The growing emphasis on sustainable chemical manufacturing has spurred significant research into green chemistry approaches for the synthesis and derivatization of Cinchona alkaloids, including cinchonidine. prisminltd.com These efforts aim to reduce the environmental impact of synthetic processes by utilizing renewable resources, employing safer solvents, developing recyclable catalysts, and improving energy efficiency. uevora.ptmdpi.com Cinchonidine, as a naturally derived chiral molecule, is itself a product of a renewable resource, making it an excellent starting point for green catalytic applications. uevora.ptnih.gov

A primary focus of green chemistry in this field is the use of cinchonidine and its derivatives as organocatalysts in asymmetric synthesis. sigmaaldrich.com Asymmetric phase-transfer catalysis (PTC) is a notable example, valued for its operational simplicity, mild reaction conditions, and the use of environmentally benign solvents like water. rsc.org This methodology avoids the need for heavy transition metals and often operates at room temperature, thus conserving energy and aligning with green chemistry principles. rsc.org

Researchers have developed various strategies to enhance the green profile of cinchonidine-catalyzed reactions. These include the immobilization of the catalyst on solid supports and the use of continuous flow systems. uevora.pt Immobilization allows for easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse over multiple cycles, which minimizes waste and reduces costs. uevora.ptresearchgate.net For instance, polystyrene-supported cinchonidine amide catalysts have been successfully used for the enantioselective allylation of aldehydes, demonstrating high yields and enantioselectivity for more than 10 runs under batch conditions. researchgate.net

Continuous flow chemistry offers another powerful tool for greener synthesis. uevora.pt When combined with immobilized cinchonidine-based catalysts, flow reactors can significantly shorten reaction times, increase yields, and improve process safety and scalability compared to traditional batch methods. uevora.pt

The choice of solvent is another critical aspect of green synthetic design. Research has explored the use of safer, recoverable solvents like cyclopentyl methyl ether (CPME) and ethanol-water mixtures. researchgate.netmdpi.com Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) using ethanol-water solvents have been shown to be rapid and efficient green alternatives to conventional Soxhlet extraction for obtaining alkaloids from Cinchona bark. mdpi.comnih.gov

The following tables summarize key findings from studies applying green chemistry principles to cinchonidine-based synthesis, highlighting the efficiency and reusability of modern catalytic systems.

Table 1: Performance of a Recyclable Polystyrene-Supported Cinchonidine Amide Catalyst in Asymmetric Allylation researchgate.net This table showcases the catalyst's reusability and consistent performance over multiple cycles in the allylation of an aliphatic aldehyde.

| Run | Yield (%) | Enantioselectivity (% ee) |

| 1 | >99 | 85 |

| 2 | >99 | 85 |

| 3 | >99 | 84 |

| 4 | >99 | 84 |

| 5 | >99 | 85 |

| 6 | 98 | 85 |

| 7 | 97 | 84 |

| 8 | 98 | 83 |

| 9 | 96 | 83 |

| 10 | 95 | 82 |

Table 2: Comparison of Asymmetric Phase-Transfer Catalyst Generations in Glycine Imine Alkylation sigmaaldrich.comThis table illustrates the evolution of Cinchona alkaloid-derived catalysts, leading to significantly improved enantioselectivity.

| Catalyst Generation | O-Alkyl Group | N-Arylmethyl Group | Yield (%) | Enantioselectivity (% ee) |

| 1st | H | Benzyl | 85 | 60 |

| 2nd | Allyl | Benzyl | - | 81 |

| 3rd | H | 9-Anthracenylmethyl | 68 | 91 |

| 3rd | Allyl | 9-Anthracenylmethyl | 87 | 94 |

| Dimeric | Allyl | 2,7-Anthracenylmethyl | 91 | 99 |

These advancements underscore the successful integration of green chemistry principles into the synthesis and application of cinchonidine derivatives, paving the way for more sustainable and efficient chemical production. prisminltd.comuevora.pt

Cinchonidine Dihydrochloride in Asymmetric Catalysis and Enantioselective Transformations

Cinchonidine-Mediated Enantioselective Organocatalysis

The resurgence of interest in asymmetric organocatalysis has highlighted the versatility of Cinchona alkaloids. researchgate.netnih.gov Cinchonidine (B190817) derivatives function as organocatalysts, promoting a wide array of chemical reactions with remarkable stereoselectivity. researchgate.net These catalysts are valued for their stability, low cost, and the ability to perform reactions under aerobic and sometimes aqueous conditions. nih.govdovepress.com The catalytic action often involves the tertiary nitrogen of the quinuclidine (B89598) ring acting as a basic site, while other functional groups, such as the hydroxyl group at the C9 position, can activate electrophiles through hydrogen bonding. dovepress.com This bifunctional nature creates a defined chiral environment, or "chiral pocket," that directs the approach of substrates, leading to high enantioselectivity. dovepress.com

Applications as a Chiral Ligand in Asymmetric Hydrogenation Reactions

Cinchonidine is a widely used chiral modifier for metal surfaces in heterogeneous asymmetric hydrogenation, particularly for the reduction of activated ketones. rsc.org When platinum catalysts are modified with cinchonidine, they can hydrogenate α-ketoesters to the corresponding α-hydroxyesters with high enantiomeric excess (ee). core.ac.uk The interaction between the cinchonidine modifier and the ketone substrate is crucial for enantiodifferentiation. rsc.org It is proposed that a hydrogen bond forms between the quinuclidine nitrogen of the modifier and the carbonyl group of the substrate, creating a transient diastereomeric complex on the catalyst surface. rsc.orgcore.ac.uk This interaction favors the adsorption of one enantioface of the ketone, leading to the preferential formation of one enantiomer of the alcohol product. core.ac.uk For example, the hydrogenation of ethyl pyruvate over a cinchonidine-modified platinum catalyst predominantly yields (R)-ethyl lactate (B86563). core.ac.uk

The effectiveness of this catalytic system is demonstrated in various reactions, as detailed in the table below.

| Ketone Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| Ethyl 2-nitro-3-methylphenylpyruvate | Pt-cinchonidine | (R)-3-hydroxy-3,4-dihydro-8-methylquinolin-2(1H)-one | High |

| Ketopantolactone | Cinchonidine-modified Pt/Al₂O₃ | (R)-pantolactone | >90% |

| Trifluoroacetophenone | Cinchonidine-modified Pt/Al₂O₃ with TFA | (S)-1-(Trifluoromethyl)phenyl methanol | High |

This table presents examples of asymmetric hydrogenation reactions mediated by cinchonidine-based catalysts.

Catalytic Role in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Aldol (B89426) Reactions)

Cinchonidine and its derivatives are highly effective organocatalysts for asymmetric carbon-carbon bond-forming reactions, including Michael additions and aldol reactions. rsc.org Modified cinchonidine catalysts, often incorporating thiourea (B124793) or primary amine functionalities at the C9 position, act as bifunctional catalysts. dovepress.com The basic quinuclidine nitrogen deprotonates the nucleophile, while the thiourea or amine moiety activates the electrophile via hydrogen bonding. dovepress.com

In the asymmetric Michael addition, these catalysts promote the conjugate addition of nucleophiles like malonates, nitroalkanes, or oxindoles to α,β-unsaturated compounds. dovepress.com For instance, a cinchonidine-derived thiourea catalyst has been used for the asymmetric Michael addition of 3-aryl-N-Boc oxindoles to vinyl bisphosphonate, yielding products with high enantioselectivity. dovepress.com

Similarly, in aldol reactions, cinchonidine-based catalysts facilitate the enantioselective addition of enolates to aldehydes. dovepress.com Novel cinchonidine-derived chiral quaternary ammonium (B1175870) salts have been developed and shown to improve yield, diastereoselectivity, and enantioselectivity in the synthesis of β-hydroxy α-amino acids via aldol reactions. nih.gov

| Reaction Type | Catalyst | Substrates | Product | Yield | Enantiomeric Excess (ee) |

| Michael Addition | 9-epi-aminoquinine (cinchonidine derivative) | Nitroalkanes and Enones | Michael adducts | Moderate to good | 91-99% |

| Michael Addition | Cinchonidine-derived thiourea | 3-aryl-N-Boc oxindoles and Vinyl bisphosphonate | Phosphonate-containing oxindoles | Good | High |

| Aldol Reaction | Cinchonidine-derived quaternary ammonium salt | Glycine Schiff base and Aldehydes | Protected β-hydroxy α-amino acids | Good | Good |

This table showcases the application of cinchonidine derivatives in asymmetric C-C bond forming reactions. dovepress.comnih.gov

Cinchonidine-Based Catalysis for Cycloaddition Reactions (e.g., CO2 Valorization)

Cinchonidine and its pseudo-enantiomer cinchonine (B1669041) have been successfully employed as catalysts in cycloaddition reactions, including the valorization of carbon dioxide (CO₂). nih.govconsensus.app A metal-free, biocompatible catalyst system using protonated cinchonine (cinchonine hydrochloride) has been developed for the cycloaddition of CO₂ to N-alkyl aziridines to form oxazolidin-2-ones. nih.govresearchgate.net This reaction proceeds under mild conditions, such as room temperature and atmospheric CO₂ pressure, without the need for a co-catalyst. nih.gov

The catalyst functions in a bifunctional manner; the protonated quinuclidinium ion activates the aziridine via hydrogen bonding, while the chloride anion acts as the nucleophile, initiating the ring-opening of the aziridine. rsc.org This is followed by the insertion of CO₂ and subsequent ring closure to form the oxazolidinone product with excellent regioselectivity. nih.govresearchgate.net The catalyst has demonstrated remarkable stability and can be recycled and reused multiple times without a significant loss of activity. nih.govresearchgate.net Theoretical studies suggest this catalytic system could also activate other small molecules like carbonyl sulfide (COS) and carbon disulfide (CS₂) for similar cycloaddition reactions. rsc.org

Stereocontrol Mechanisms in Chiral Quaternary Ammonium Salt Catalysis

Chiral quaternary ammonium salts derived from Cinchonidine are extensively used as phase-transfer catalysts (PTCs) for a variety of enantioselective reactions, particularly the alkylation of glycine imines to synthesize unnatural α-amino acids. researchgate.netresearchgate.netmdpi.com The mechanism of stereocontrol relies on the ability of the catalyst to form a tightly bound, chiral ion pair with the enolate nucleophile. princeton.edu

The rigid structure of the Cinchona alkaloid provides a well-defined chiral environment. princeton.edu Modifications, such as introducing bulky groups like the N-anthracenylmethyl group, are used to shield specific faces of the enolate-catalyst complex. researchgate.netprinceton.edu For example, in catalysts derived from cinchonidine, the bulky aromatic group blocks the si-face of the enolate, forcing the electrophile (e.g., a benzyl bromide) to approach from the less sterically hindered re-face. mdpi.com This directional control leads to the preferential formation of one enantiomer of the product. mdpi.comprinceton.edu The choice between a cinchonidine-derived catalyst and its pseudo-enantiomeric cinchonine-derived counterpart allows for the selective synthesis of either the (S) or (R) product enantiomer, respectively. mdpi.com

Cinchonidine Dihydrochloride (B599025) as a Chiral Resolution Agent

Chiral resolution via diastereomeric salt formation is a classical and widely used method for separating enantiomers from a racemic mixture. pharmtech.com Cinchonidine, as a chiral base, is an effective resolving agent for racemic acids. pharmtech.comnih.gov The process involves reacting the racemic acid with a sub-stoichiometric amount of cinchonidine. This reaction forms two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. pharmtech.com

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other in the mother liquor. After separation, the desired enantiomer of the acid can be recovered from the crystallized salt by treatment with a strong acid. For instance, racemic 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid has been successfully resolved by forming a diastereomeric salt with cinchonidine, allowing for the isolation of one of the enantiomers with up to 95% enantiomeric excess. nih.gov

Heterogeneous Asymmetric Catalysis with Cinchonidine-Modified Surfaces

The modification of achiral metal surfaces with chiral molecules like cinchonidine is a key strategy in heterogeneous asymmetric catalysis. acs.org Platinum catalysts modified with cinchonidine are the most studied systems, particularly for the enantioselective hydrogenation of α-ketoesters. core.ac.ukacs.org When cinchonidine adsorbs onto the platinum surface, it creates chiral active sites. core.ac.uk

The mechanism involves a supramolecular interaction between the adsorbed cinchonidine modifier and the reactant molecule at the catalyst surface. rsc.orgcore.ac.uk Spectroscopic and computational studies have shown that the cinchonidine molecule interacts with the ketone substrate through a hydrogen bond between the quinuclidine nitrogen and the keto-carbonyl group. rsc.org This interaction creates a diastereomeric transition state that favors the delivery of hydrogen to one face of the ketone, thus controlling the stereochemical outcome of the reaction. rsc.orgakjournals.com This method offers practical advantages such as easy separation and recycling of the solid catalyst. rsc.org Various approaches have been explored to create robust, all-heterogeneous catalysts by tethering cinchonidine moieties to the catalyst support or encapsulating the modified platinum nanoparticles. acs.org

Research on Adsorption Geometry and Surface Interactions on Platinum Group Metals

The efficacy of Cinchonidine Dihydrochloride in asymmetric catalysis is fundamentally linked to the specific adsorption geometry and interactions of the cinchonidine molecule on the surface of platinum group metals. Theoretical and spectroscopic studies have provided significant insights into how this chiral modifier organizes on the catalyst surface to create a chiral environment.

Research using Density Functional Theory (DFT) on the (111) surfaces of rhodium (Rh), iridium (Ir), palladium (Pd), and platinum (Pt) has shown that cinchonidine typically adsorbs with its quinoline (B57606) moiety positioned nearly parallel to the metal surface. researchgate.net This orientation is believed to be facilitated by π-bonding between the aromatic ring system and the metal. researchgate.net However, the precise adsorption mode is sensitive to the reaction conditions, particularly the presence and pressure of hydrogen. researchgate.net

The interaction is not limited to the quinoline ring. Investigations combining ATR-IR spectroscopy and DFT calculations have revealed that the conformation of the cinchonidine molecule on the surface is markedly different from its conformation in solution or in a vacuum. nih.gov This highlights the critical role of the surface-modifier interaction in establishing the catalytically active chiral site. nih.gov For instance, the quinuclidine nitrogen atom is a key interaction point, capable of forming N-H-O type hydrogen bonds with substrates, products, and acid additives. nih.gov This interaction with co-adsorbed species is crucial for stereochemical control. nih.gov The nature of the solvent also plays a role; adsorbed cinchonidine can be removed from a platinum surface by polar solvents like dichloromethane, but remains adsorbed when flushed with non-polar solvents such as cyclohexane. researchgate.net

| Metal Surface | Primary Adsorption Moiety | Observed Orientation | Effect of Hydrogen Coverage |

|---|---|---|---|

| Pt(111), Rh(111), Ir(111), Pd(111) | Quinoline Ring | Nearly parallel to the surface researchgate.net | Increased H-coverage leads to a tilted orientation and decreased binding energy researchgate.net |

| Platinum (general) | Cinchonidine Molecule | Dependent on surface coverage rsc.org | Increased H-pressure enhances surface mobility of adsorbed molecules researchgate.net |

Chiral Modification of Supported Metal Catalysts

The adsorption of cinchonidine onto the surface of a supported metal catalyst, such as platinum on alumina (Pt/Al2O3), transforms an otherwise achiral catalyst into a highly effective enantioselective system. nih.gov This process, known as chiral modification, relies on the creation of specific chiral sites on the catalyst surface where the enantioselective transformation occurs. researchgate.net The chemisorption of the optically active cinchonidine molecule imparts this chirality, enabling the catalyst to differentiate between prochiral substrates or enantiomers. researchgate.net

The effectiveness of the chiral modification is demonstrated in the asymmetric hydrogenation of ketones. For example, in the hydrogenation of trifluoroacetophenone over a cinchonidine-modified platinum catalyst, a significant rate acceleration and strong stereocontrol are observed. nih.gov The addition of a catalytic amount of an acid additive, such as trifluoroacetic acid (TFA), can dramatically enhance the enantiomeric excess (e.e.). nih.gov Research has shown an increase in e.e. from 50% to as high as 92% with the co-adsorption of cinchonidine and TFA. nih.gov Spectroscopic data provide strong evidence that a monodentate acid/base adduct forms, where the carboxylate of TFA is located at the quinuclidine N-atom of the cinchonidine, leading to superior stereochemical control. nih.gov

The specific structure of the cinchonidine modifier also plays a crucial role in determining the enantioselectivity of the resulting catalyst. Studies using O-methyl and O-trimethylsilyl derivatives of cinchonidine have shown a clear relationship between the spatial position of these ether substituents and the enantiodifferentiation achieved during the hydrogenation of α-activated ketones. nih.gov Adding a bulky ether group to the cinchonidine molecule can reshape the chiral sites on the catalyst surface. nih.gov This can generate catalytic surfaces with different, and in some cases, even opposite enantioselective properties compared to those modified with the parent cinchonidine, without altering the modifier's absolute configuration. nih.gov

| Reaction | Catalyst System | Modifier System | Resulting Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Hydrogenation of Trifluoroacetophenone | Pt/Al2O3 | Cinchonidine (CD) | 50% nih.gov |

| Hydrogenation of Trifluoroacetophenone | Pt/Al2O3 | Cinchonidine (CD) + Trifluoroacetic Acid (TFA) | 92% nih.gov |

| Hydrogenation of Ketopantolactone | Supported Pt | CD vs. Bulky Ether Derivatives of CD | Opposite enantioselective properties observed nih.gov |

Chromatographic and Chiral Separation Methodologies Utilizing Cinchonidine Dihydrochloride

Development of Cinchonidine-Based Chiral Stationary Phases (CSPs)

The covalent bonding of cinchonidine (B190817) and its derivatives to solid supports, typically silica (B1680970) gel, has led to the creation of a versatile range of CSPs. nih.gov These phases are instrumental in the direct liquid chromatographic (LC) resolution of enantiomers, a state-of-the-art methodology that has grown significantly in importance as the differential biological activities of stereoisomers have become better understood. nih.gov The design and development of new chiral selectors and CSPs derived from Cinchona alkaloids continue to be an active area of research to address challenging separation tasks. nih.gov

Chiral anion-exchanger stationary phases based on cinchonidine have been successfully developed for the enantiomeric separation of acidic chiral compounds. nih.govresearchgate.net In one such development, a cinchonidine-based CSP was created and packed into two separate columns, one with and one without an endcapping treatment. nih.gov These columns were evaluated for their ability to separate N-2,4-dinitrophenyl α-amino acid enantiomers. nih.govresearchgate.net

The endcapping process, which modifies residual silanol (B1196071) groups on the silica surface, resulted in a more hydrophobic stationary phase with a significantly larger retentive capacity. nih.gov Thermodynamic studies, based on van't Hoff plots, were conducted to estimate the transfer parameters of the enantiomers from the mobile phase to the stationary phase. nih.govresearchgate.net When compared to analogous quinine-based CSPs, the cinchonidine-based phases showed different chiral recognition capabilities, highlighting the subtle but significant influence of the stereochemistry of the selector on separation performance. nih.govresearchgate.net

Table 1: Characteristics of Cinchonidine-Based Anion-Exchanger CSPs

| Feature | Description | Finding |

|---|---|---|

| Chiral Selector | Cinchonidine (CD) | Utilized for its stereospecific interaction capabilities. |

| Support | Silica Gel | Standard solid support for creating CSPs. |

| Analyte Class | N-2,4-dinitrophenyl α-amino acids | Successfully separated into their respective enantiomers. nih.gov |

| Endcapping (EC) | Post-synthesis treatment | The endcapped CSP showed a greater retentive capacity. nih.gov |

| Comparative Study | vs. Quinine (B1679958) (QN)-based CSPs | QN-based CSPs demonstrated greater chiral recognition for the tested DNP-amino acids. nih.govresearchgate.net |

Novel chiral strong cation-exchange (cSCX) type stationary phases have been introduced as an alternative methodology for the liquid chromatographic separation of Cinchona alkaloids and their synthetic derivatives. univie.ac.at These CSPs operate in a polar organic mode, offering different selectivity compared to conventional reversed-phase columns. univie.ac.at A key advantage of the cSCX material is the reduction in peak tailing, a common issue in the reversed-phase analysis of Cinchona alkaloids that often requires specific mobile phase optimization to overcome. univie.ac.at

The performance of SCX-type CSPs has been evaluated in both high-performance liquid chromatography (HPLC) and subcritical fluid chromatography (subFC). nih.gov In subFC, chromatographic conditions can be optimized by adjusting parameters such as the polar organic modifier, the concentration of basic additives, system pressure, and temperature. nih.gov This allows for the variation of in situ formed transient ionic species that mediate the separation. nih.gov A method for the simultaneous determination of eight Cinchona alkaloids, including cinchonidine and its dihydro analog, was successfully developed using a cSCX column in HPLC, demonstrating its utility in impurity profiling of commercial alkaloid samples. univie.ac.at

Zwitterionic chiral stationary phases represent a significant advancement, combining both anion and cation exchange properties into a single selector. nih.gov These are created by fusing a Cinchona alkaloid like cinchonidine with a chiral acid, such as aminocyclohexanesulfonic acid. mdpi.com This dual-functionality allows for simultaneous interaction with both acidic and basic groups of ampholytic analytes, such as underivatized amino acids and peptides. nih.govmdpi.com

The primary interaction mechanism involves the formation of two distinct ion pairs between the selector's tertiary amine (weak anion exchanger) and sulfonic acid (strong cation exchanger) sites and the analyte's carboxyl and amino groups. mdpi.com Chiral recognition is then governed by secondary interactions, including hydrogen bonding, van der Waals forces, π–π interactions, and steric repulsion. mdpi.com Cinchonidine-derived zwitterionic CSPs have been effectively used for the enantioseparation of various compounds, including β2- and β3-homoamino acids and even the non-ionic molecule allantoin, demonstrating their broad applicability. mdpi.comunipg.it The pseudo-enantiomeric nature of cinchonidine and its diastereomer, cinchonine (B1669041) (or quinine and quinidine), often allows for a predictable reversal of the enantiomer elution order when switching between CSPs based on these selectors. unipg.it

Advanced Analytical Techniques for Enantiomeric and Diastereomeric Resolution of Cinchona Alkaloids

The complex nature of Cinchona alkaloid mixtures, which often contain multiple diastereomers and related impurities, necessitates the use of advanced and highly efficient analytical techniques for their resolution. univie.ac.atresearchgate.net

HPLC is the predominant technique for the analysis of Cinchona alkaloids. researchgate.net While reversed-phase HPLC using ODS (C18) columns is widely employed, it often suffers from strong silanophilic interactions with the basic alkaloid analytes, leading to poor peak shape and resolution. univie.ac.atresearchgate.net The development of specialized CSPs, including the anion-exchange, strong cation-exchange, and zwitterionic phases discussed previously, provides powerful tools for direct enantiomeric and diastereomeric separations via HPLC. nih.gov

These specialized columns offer unique selectivities that are not achievable with standard achiral stationary phases. researchgate.net For instance, the cSCX-based HPLC method allows for the simultaneous determination of eight Cinchona alkaloids with improved peak symmetry compared to traditional reversed-phase methods. univie.ac.at The choice of mobile phase, including the use of organic modifiers and acidic or basic additives, is critical for optimizing retention and selectivity on these ion-exchange based CSPs. mdpi.commdpi.com

Table 2: Comparison of HPLC Column Types for Cinchona Alkaloid Separation

| Column Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Reversed-Phase (C18) | Hydrophobic interactions | Widely available, well-understood. | Prone to peak tailing for basic alkaloids. univie.ac.atresearchgate.net |

| Anion-Exchanger CSP | Ion exchange, stereospecific interactions | Direct separation of acidic enantiomers. nih.gov | Limited to acidic analytes. |

| Strong Cation-Exchanger CSP | Ion exchange, stereospecific interactions | Good peak shape for basic alkaloids, unique selectivity. univie.ac.at | Requires specific polar organic mobile phases. |

| Zwitterionic CSP | Dual ion exchange, stereospecific interactions | Broad applicability for amphoteric analytes like amino acids. nih.govmdpi.com | Complex interaction mechanism. |

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of Cinchona alkaloids, offering high efficiency and low sample consumption. nih.gov In CE, separation is achieved based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte. nih.govnih.gov A method was developed for the baseline separation of the two diastereomeric pairs, quinine/quinidine and cinchonine/cinchonidine, in under 12 minutes using heptakis-(2,6-di-O-methyl)-β-cyclodextrin as the chiral selector. nih.gov Optimization of parameters such as pH, temperature, and selector concentration is crucial for achieving resolution. nih.gov

Capillary electrochromatography (CEC) combines aspects of both HPLC and CE. In this technique, a capillary packed with a stationary phase is used. nih.gov Enantioselective monolithic capillary columns have been prepared by copolymerizing a chiral monomer derived from a Cinchona alkaloid. nih.gov These monolithic columns provide enhanced enantioselectivity and faster separations compared to previous iterations and have been successfully used to separate various fluorescence-labeled amino acids with high efficiency and resolution. nih.gov

Thin-Layer Chromatography (TLC) in Cinchonidine-Related Analysis

Thin-Layer Chromatography (TLC) serves as a valuable analytical tool for the separation and identification of Cinchona alkaloids, including cinchonidine. semanticscholar.orgnih.gov Its application is crucial for analyzing pharmaceutical preparations and crude plant extracts to determine the presence and purity of these compounds. alfa-chemistry.comresearchgate.net The separation of cinchonidine from its related alkaloids, such as quinine, quinidine, and cinchonine, as well as their dihydro-derivatives, is effectively achieved by carefully selecting the stationary and mobile phases. semanticscholar.orgalfa-chemistry.com

For the analysis of Cinchona alkaloids, silica gel plates (often designated as silica gel 60F254) are commonly used as the stationary phase. researchgate.net The choice of the mobile phase is critical for achieving successful separation. Researchers have developed various solvent systems to this end. A quaternary mobile phase consisting of toluene-chloroform-diethyl ether-diethylamine in a specific ratio has proven effective for the densitometric determination of these alkaloids in various extracts and preparations. researchgate.net The development of the TLC plates with such optimized mobile phases allows for clear differentiation between the major Cinchona alkaloids. researchgate.net

The following table summarizes mobile phase compositions used in the TLC analysis of Cinchona alkaloids.

| Mobile Phase Components | Ratio (v/v) | Application |

| Toluene-Chloroform-Diethyl Ether-Diethylamine | 40 + 15 + 35 + 10 | HPTLC determination of major Cinchona alkaloids in tinctures and crude extracts. researchgate.net |

Detection of the separated alkaloid spots on the TLC plate can be performed using different methods, including absorbance-reflection and fluorescence-reflection modes for densitometric evaluation. researchgate.net

Mechanistic Studies of Chiral Recognition in Cinchonidine-Based Systems

The effectiveness of cinchonidine and its derivatives as chiral selectors in separation methodologies stems from its ability to form transient diastereoisomeric complexes with the enantiomers of an analyte. mdpi.com The fundamental basis for chiral recognition is the "three-point interaction model," which posits that a minimum of three simultaneous interactions between the chiral selector and at least one of the enantiomers are necessary for enantiomeric recognition. mdpi.com These interactions can include hydrogen bonding, π-π stacking, steric hindrance, and electrostatic forces. mdpi.com In cinchonidine-based systems, the spatial arrangement of its functional groups—the quinoline (B57606) ring, the quinuclidine (B89598) nitrogen, and the hydroxyl group at the C9 position—creates a specific chiral environment that allows it to preferentially bind with one enantiomer over the other, leading to their separation.

The composition of the solvent and the mobile phase plays a pivotal role in modulating the chiral recognition capabilities of cinchonidine-based systems. The polarity of the solvent can significantly alter the conformational state of the cinchonidine molecule, which in turn affects its interaction with the analyte enantiomers. acs.org Cinchonidine is known to exist in different conformations, and the equilibrium between them is solvent-dependent. acs.org In apolar solvents, an "open" conformation is often the most stable, while the stability of "closed" conformers increases with solvent polarity. acs.org This conformational flexibility is crucial, as the active surface conformations of Cinchona modifiers can be markedly different from those in solution, highlighting the importance of the solvent-surface-modifier interaction in understanding enantioselectivity. nih.gov

In liquid chromatography, using chiral stationary phases (CSPs) based on cinchonidine, the mobile phase composition is a key parameter for optimizing separation. For the separation of N-2,4-dinitrophenyl α-amino acids, a hydro-organic buffer is employed as the mobile phase. nih.govresearchgate.net The pH, ionic strength, and organic modifier content of the mobile phase influence the ionization states of both the chiral selector and the analyte, thereby affecting the electrostatic and hydrogen bonding interactions that govern chiral recognition. For instance, studies using cinchonidine-based anion-exchanger CSPs have demonstrated that optimizing the mobile phase is essential for achieving enantioselective separation. nih.govresearchgate.net

The table below illustrates the effect of solvent polarity on the conformational equilibrium of cinchonidine.

| Solvent Type | Predominant Conformer(s) | Impact on Chiral Recognition |

| Apolar | Open(3) | The open conformation presents a specific spatial arrangement of interacting groups. acs.org |

| Polar | Open(3), Closed(1), Closed(2) (similar energy) | Increased population of closed conformers alters the chiral environment, potentially changing the selectivity. acs.org |

Intermolecular interactions are the cornerstone of chiral recognition in cinchonidine-based systems, with hydrogen bonding being a particularly critical factor. researchgate.net The cinchonidine molecule possesses both a hydrogen bond donor (the O-H group) and hydrogen bond acceptors (the quinuclidine and quinoline nitrogen atoms). These sites are fundamental to the enantiodifferentiation process. researchgate.net

Studies investigating the interaction between cinchonidine and acidic molecules, such as acetic acid, reveal that the quinuclidine nitrogen becomes protonated. researchgate.net In this state, the protonated cinchonidine forms stable complexes where both the N–H+ group and the O–H group are engaged in hydrogen bonding with the analyte or solvent molecules. researchgate.net The specific, rigid geometry of these hydrogen-bonded complexes is key to distinguishing between enantiomers. The relative arrangement of the N–H+ and O–H groups in protonated cinchonidine is ideally suited to bind an acetate (B1210297) anion, and this interaction significantly influences the enantiodifferentiation in catalytic reactions. researchgate.net The importance of the hydroxyl group is paramount; its ability to form strong hydrogen bonds is often a decisive factor for achieving high enantioselectivity. researchgate.net Other non-covalent interactions, such as pnicogen bonding, have also been computationally studied to understand their potential role in controlling the enantiotopic face, further highlighting the complexity and diversity of intermolecular forces at play. nih.gov

Spectroscopic Characterization and Advanced Analytical Research Methodologies of Cinchonidine Dihydrochloride

Electrochemical Methods for Cinchonidine-Related Research

Electrochemical methods offer a promising avenue for the analysis of Cinchona alkaloids, providing sensitive, rapid, and cost-effective alternatives to traditional analytical techniques like spectrophotometry and liquid chromatography. mdpi.comnih.gov Research in this area has particularly focused on the development of advanced sensors and understanding the fundamental electrochemical processes of these compounds. While detailed studies often focus on cinchonine (B1669041), a stereoisomer of cinchonidine (B190817), the findings provide significant insights into the electrochemical behavior of related alkaloids. mdpi.comnih.govpreprints.orgresearchgate.net

Development of Voltammetric Sensors and Screen-Printed Electrodes

The advancement of voltammetric sensors, particularly those utilizing screen-printed electrodes (SPEs), has been a significant area of research for the determination of Cinchona alkaloids. mdpi.compreprints.org SPEs present numerous advantages over conventional electrodes, including their suitability for micro-volume analysis, disposability which eliminates maintenance, and their potential for reproducible, inexpensive, and highly sensitive measurements. preprints.orgpreprints.org These characteristics make SPEs ideal for decentralized assays and the development of sensors for clinical, environmental, and agri-food applications. preprints.org

In the context of Cinchona alkaloids, research has demonstrated the successful development of a sensor for cinchonine using a screen-printed platinum electrode (SP-Pt) modified with a thin organic film of cinchonine itself. mdpi.compreprints.org This modification enhances the sensitivity of the electrode, allowing for the determination of cinchonine at µg L⁻¹ concentration levels using differential pulse voltammetry (DPV). mdpi.comdntb.gov.ua The sensor's applicability has been successfully tested for the determination of cinchonine in various matrices, including water, urine, and serum. mdpi.compreprints.org

The enhanced performance of the modified electrode (SP-Pt/CN) is evident when compared to an unmodified screen-printed platinum electrode. The cinchonine layer improves the sensitivity of the working electrode by promoting the electrochemical processes occurring on the electrode surface, which has a larger and more specific surface area due to the adsorbed layer. preprints.org The analytical performance of both modified and unmodified electrodes is summarized below.

| Parameter | SP-Pt/CN Electrode (Modified) | SP-Pt Electrode (Unmodified) |

|---|---|---|

| Linear Range | 1.3 µg L⁻¹ to 39.6 µg L⁻¹ | Starting from 12.0 µg L⁻¹ |

| Regression Equation | Iₚ (µA) = 4.228 c (µg L⁻¹) + 4.812 | Iₚ (µA) = 0.716 c (µg L⁻¹) + 1.435 |

| Correlation Coefficient (R²) | 0.9996 | 0.9987 |

| Limit of Detection (LOD) | 0.6 µg L⁻¹ | 5.2 µg L⁻¹ |

| Limit of Quantitation (LOQ) | 1.8 µg L⁻¹ | 17.5 µg L⁻¹ |

Research on Cathodic Reduction and Deposition Mechanisms

The foundation for the development of the aforementioned modified electrodes lies in the research into the cathodic reduction and deposition mechanisms of Cinchona alkaloids. An effective and stable deposition of a cinchonine layer on a platinum metal surface can be achieved through the cathodic reduction of a cinchonine hydrochloride solution. mdpi.comnih.govdntb.gov.ua This electrochemical deposition creates a cinchonine-based organic thin film on the platinum electrode surface. preprints.orgpreprints.org

The process involves the cathodic reduction of the alkaloid's hydrochloride salt dissolved in a methanolic solution at a controlled potential. mdpi.comnih.govpreprints.orgdntb.gov.ua Research has identified the optimal conditions for creating a stable cinchonine layer, which are crucial for the reproducibility and sensitivity of the sensor.

| Parameter | Optimal Value |

|---|---|

| Deposition Potential | -220 mV vs. SSE (Silver Standard Electrode) |

| Deposition Time | 60 seconds |

| Temperature | 10 °C |

The proposed mechanism for this deposition process suggests that the cathodic reduction of the methanolic cinchonine hydrochloride solution induces a hydrogen evolution reaction. mdpi.comnih.govpreprints.org This reaction leads to the stable adsorption of the insoluble alkaloid onto the platinum cathode surface. mdpi.comnih.govpreprints.org It has been noted that this deposition mechanism is likely applicable to other Cinchona alkaloids as well. preprints.org This modified electrode can then be used to quantify preferentially adsorbed species, such as cinchonine and quinidine, using conventional differential pulse voltammetry. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Studies of Cinchonidine Dihydrochloride

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, especially Density Functional Theory (DFT), offer a robust framework for investigating the electronic structure and energetics of cinchonidine (B190817). nih.gov DFT calculations balance computational cost and accuracy, making them suitable for studying the relatively large cinchona alkaloid system. nih.gov These methods are fundamental to exploring the molecule's intrinsic properties, from stable conformations to electronic transitions. nih.govnih.gov

The flexibility of the cinchonidine scaffold, particularly around the single bonds connecting the quinoline (B57606) and quinuclidine (B89598) rings, gives rise to a complex potential energy surface with multiple conformers. nih.gov Computational studies have identified several low-energy conformers, often categorized as "Closed" or "Open" based on the spatial relationship between the two ring systems. acs.org In "Closed" conformers, the quinoline and quinuclidine moieties are folded towards each other, whereas in "Open" conformers, they are extended away from each other. acs.org

The relative stability of these conformers is highly sensitive to the environment. Theoretical investigations have shown that the Open conformer is typically the most stable in apolar solvents, but the stability of the Closed conformers increases with solvent polarity. acs.org In polar environments, multiple conformers can have similar energies and be substantially populated at room temperature. acs.org DFT-based potential energy surface scans have not only identified these stable conformers but have also mapped the favored pathways for interconversion between them. nih.gov

For protonated species, relevant to Cinchonidine Dihydrochloride (B599025), computational studies have shown that protonation of the quinuclidine nitrogen atom stabilizes conformers that permit an intramolecular hydrogen bond between the protonated nitrogen (N1) and the hydroxyl group (O9). scispace.comsemanticscholar.org This interaction significantly influences the conformational preference. The relative stabilities of different conformers for a protonated cinchonidine derivative have been calculated using DFT, as shown in the table below. scispace.com

| Conformer | Relative Gibbs Energy (kcal/mol) | Relative Abundance (%) |

|---|---|---|

| CD-2_1 | 0.00 | 56.12 |

| CD-2_2 | 0.51 | 23.49 |

| CD-2_3 | 1.18 | 8.06 |

| CD-2_4 | 1.75 | 3.50 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (like UV-Vis) of molecules by calculating vertical excitation energies and oscillator strengths. rsc.org This technique has been successfully applied to cinchona alkaloids and their complexes to understand their electronic transitions. nih.govresearchgate.net

For instance, a TD-DFT study on complexes of epi-cinchonidine was conducted at the B3LYP/6-31+G(d,p) level to calculate their UV-Vis spectra, which were then compared with experimental measurements. nih.govresearchgate.netnih.gov Such studies help elucidate how intermolecular interactions, such as the formation of pnicogen or hydrogen bonds, affect the electronic structure and spectroscopic signatures of the chiral scaffold. nih.govfrontiersin.org The calculations can identify the specific molecular orbitals involved in the electronic transitions, such as HOMO-LUMO transitions, providing a detailed picture of the photophysical processes. nih.govresearchgate.net The agreement between calculated and experimental spectra validates the computational model and allows for a reliable interpretation of the spectroscopic data. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While QM methods are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. mdpi.comdovepress.com By solving Newton's equations of motion, MD simulations can model the flexibility of cinchonidine, its interactions with solvent molecules, and its conformational changes at finite temperatures. mdpi.com

Quantum chemical molecular dynamics simulations, where forces are calculated "on-the-fly" using quantum mechanics, have been used to perform a full conformational analysis of cinchonidine and its protonated derivatives. scispace.comsemanticscholar.org In these studies, trajectories involving millions of simulation steps are generated to ensure a thorough sampling of the conformational space. scispace.comsemanticscholar.org This approach allows for the identification of all relevant conformers and the analysis of their populations without prior assumptions. semanticscholar.org These simulations have confirmed that protonation at the quinuclidine nitrogen leads to a stabilization of conformers featuring an intramolecular N–H···O hydrogen bond, highlighting the dynamic importance of this interaction in the dihydrochloride form. scispace.comsemanticscholar.org

In Silico Modeling of Catalytic Mechanisms and Enantioselectivity

Cinchona alkaloids are renowned for their use as catalysts in asymmetric synthesis. digitellinc.comacs.org In silico modeling, primarily using DFT, is crucial for understanding how these molecules achieve high levels of enantioselectivity. nih.gov Computational studies can map out the entire reaction profile for a catalyzed reaction, identify the transition states for the formation of both enantiomers, and calculate their relative energies to predict the enantiomeric excess. chemrxiv.org A key finding from these models is the necessity of including counterions when modeling reactions catalyzed by charged species like quaternized or protonated cinchona alkaloids, as these ions play a critical role in achieving favorable electrostatic interactions and reproducing experimental selectivity. nih.gov

The origin of enantioselectivity in cinchona alkaloid-catalyzed reactions lies in the different activation energies of the diastereomeric transition states leading to the (R) and (S) products. DFT calculations are used to locate and characterize the geometry and energy of these transition states. A successful model for stereoselectivity proposes that the catalyst and substrate adopt a conformation in the favored transition state that minimizes steric distortion while maximizing favorable non-covalent interactions. nih.gov

In reactions involving protonated catalysts like Cinchonidine Dihydrochloride, the acidic quinuclidinium group is often found to play a direct role in activating the electrophile through hydrogen bonding. unizar.es Furthermore, the chloride counterions can participate in the transition state assembly, for instance, by forming hydrogen bonds that assist the nucleophilic attack. unizar.es By comparing the calculated energy difference between the competing transition states (ΔΔG‡), researchers can provide a quantitative, theoretical rationalization for the experimentally observed asymmetric induction. chemrxiv.org

Non-covalent interactions are the cornerstone of stereocontrol in organocatalysis. frontiersin.org Computational chemistry allows for the detailed investigation of these subtle yet decisive forces within the catalyst-substrate complex. frontiersin.orgscilit.com

Hydrogen Bonding: Hydrogen bonding is a critical interaction in catalysis by cinchonidine derivatives. chemrxiv.org As established through conformational analysis, an intramolecular hydrogen bond between the O9-H group and the N1 atom of the quinuclidine ring is a key structural feature, especially in protonated forms. semanticscholar.org In catalytic transition states, this hydroxyl group can act as a hydrogen bond donor to activate a substrate. chemrxiv.org Similarly, the protonated quinuclidinium nitrogen is a potent hydrogen bond donor. unizar.es DFT studies have shown that cinchona-based catalysts can form multiple hydrogen bonds to precisely orient a substrate, thereby controlling the facial selectivity of the reaction. chemrxiv.org

Pnicogen Bonding: Beyond conventional interactions, computational studies have explored more novel non-covalent forces, such as pnicogen bonding. A theoretical study on epi-cinchonidine investigated its potential to form pnicogen bonds with various Lewis acids containing elements from Group 15 (the pnictogens, e.g., P, As, Sb). nih.govnih.gov Using DFT calculations at the B3LYP/6-31G(d,p) level, this work predicted the formation of stable complexes. nih.govnih.gov The study compared interactions at the hydroxyl group versus the quinoline nitrogen, finding that the quinoline ring nitrogen is the dominant site for pnicogen bonding. nih.govnih.gov The investigation of charge transfer and interaction energies revealed that these interactions can be significant and could potentially be harnessed to control the stereochemical outcome of a reaction, offering a new dimension for catalyst design beyond traditional hydrogen bonding. nih.govfrontiersin.org

| Complex Site | Analyte | Charge Transfer (QNBO, e−) | Charge Transfer (QMulliken, e−) |

|---|---|---|---|

| Hydroxyl Group (X-epi-CD1) | PBr3 | 0.088 | 0.141 |

| Quinoline Ring (X-epi-CD2) | PBr3 | 0.134 | 0.106 |

| Hydroxyl Group (X-epi-CD1) | AsI3 | 0.117 | 0.311 |

| Quinoline Ring (X-epi-CD2) | AsI3 | 0.467 | 0.179 |

Molecular Docking Studies for Biological Target Interaction Prediction

Computational molecular docking studies are pivotal in predicting the binding affinities and interaction patterns of small molecules with biological macromolecules, thereby elucidating potential therapeutic targets. However, a review of the current scientific literature reveals a notable absence of molecular docking studies specifically focused on this compound.

Extensive searches of computational chemistry and molecular modeling databases have yielded research pertaining to cinchonidine and its various derivatives, but not the dihydrochloride salt form specifically. These studies have explored the interactions of modified cinchonidine compounds with a range of biological targets, including enzymes and receptors.

For instance, derivatives of cinchonidine have been computationally evaluated as potential inhibitors of targets such as P-glycoprotein, estrogen α-receptors, and plasmepsin II. These investigations have provided valuable insights into the structure-activity relationships of the broader cinchona alkaloid class.

Nevertheless, the specific molecular interactions and binding energetics of this compound with biological targets remain uninvestigated in the currently available literature. The protonation state of the cinchonidine molecule, as would be present in the dihydrochloride salt, would significantly influence its electrostatic and hydrogen bonding characteristics. Therefore, dedicated molecular docking studies on this compound are required to predict its potential biological targets and understand its mechanism of action at a molecular level. Without such studies, any discussion on its target interaction profile would be speculative.

Further computational research is warranted to fill this knowledge gap and to provide a foundational understanding for future drug discovery and development efforts involving this compound.

Mechanistic Investigations of Biological and Intermolecular Interactions of Cinchonidine Dihydrochloride

Molecular Mechanisms of Antiparasitic Activity

Cinchonidine (B190817), a prominent cinchona alkaloid, demonstrates significant antiparasitic activity, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy stems from its ability to interfere with crucial physiological processes within the parasite.

A primary mechanism of action for quinoline-based antimalarials, including cinchonidine, is the disruption of heme detoxification in the parasite's food vacuole. During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, which is biochemically identical to β-hematin.

Cinchonidine and other quinolines are believed to inhibit this vital detoxification process. nih.gov The proposed mechanism involves the formation of a complex between the drug molecule and free heme. This drug-heme complex then associates with the growing hemozoin crystal, effectively capping it and preventing further polymerization. nih.gov This blockade leads to the accumulation of toxic, unpolymerized heme within the parasite. nih.gov The buildup of free heme is detrimental, catalyzing peroxidative reactions that damage parasite macromolecules and membranes, ultimately leading to cell death. nih.gov This inhibition of hemozoin formation is considered a central element of the antimalarial action of cinchona alkaloids. nih.govresearchgate.net

Beyond heme polymerization, another therapeutic target for antimalarial compounds is the parasite's array of proteolytic enzymes. Falcipains, particularly falcipain-2 (PfFP-2), are essential cysteine proteases that play a central role in the initial stages of hemoglobin degradation by P. falciparum. frontiersin.org Inhibition of these enzymes can starve the parasite of the amino acids necessary for its survival and development. frontiersin.org

Molecular docking studies have been employed to investigate the interaction between cinchona alkaloid derivatives and Pf falcipain-2. These computational analyses help in mapping the binding modes and understanding the receptor-inhibitor interactions. researchgate.netorientjchem.org One such study identified cinchonidine salicylate as a potent prospective inhibitor of Pf falcipain-2, exhibiting a strong binding affinity. researchgate.netorientjchem.org The stability of this interaction is attributed to multiple hydrophobic interactions within the binding pocket of the enzyme. orientjchem.org Such studies provide a "fingerprint" of the molecular interactions, guiding the design of more effective antimalarial agents targeting these critical parasitic enzymes. researchgate.net

Research on Cellular Process Modulation by Cinchonidine Dihydrochloride (B599025)

Cinchonidine and its stereoisomer, cinchonine (B1669041), have been shown to modulate various cellular processes, including those involved in cell stress and death pathways, particularly in the context of cancer cell lines.

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. An accumulation of misfolded proteins can disrupt the ER environment, leading to a state known as ER stress and triggering the unfolded protein response (UPR). nih.gov Prolonged or severe ER stress can ultimately lead to programmed cell death, or apoptosis. nih.gov

Studies on cinchonine have demonstrated its capacity to induce ER stress in human liver cancer cells. nih.gov Treatment with cinchonine was found to significantly increase the protein levels of GRP78 and CHOP, which are key markers of ER stress. nih.gov Furthermore, it promoted the phosphorylation of PERK and eIF2α, upstream regulators in one of the major UPR pathways. nih.gov This activation of the ER stress response is a significant mechanism through which cinchonine exerts its anti-proliferative effects on cancer cells. nih.gov

The induction of ER stress by cinchona alkaloids can directly lead to the activation of apoptotic cell death pathways. Apoptosis is a controlled process involving a cascade of enzymes called caspases. Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov One of the critical substrates of caspase-3 is Poly (ADP-Ribose) Polymerase-1 (PARP-1), a protein involved in DNA repair. nih.gov Cleavage of PARP-1 by caspase-3 is a hallmark of apoptosis. nih.govrsc.org

Research has shown that cinchonine promotes the activation of caspase-3 and subsequent cleavage of PARP-1 in liver cancer cells, confirming its ability to induce apoptosis. nih.gov This caspase-dependent apoptosis is a downstream consequence of the ER stress induced by the compound. nih.gov

Table 1: Key Proteins in Cinchonine-Induced Apoptosis

| Protein | Function/Role | Effect of Cinchonine Treatment |

|---|---|---|

| GRP78 | ER stress sensor protein | Upregulated |

| PERK | ER stress transducer | Phosphorylated (Activated) |

| eIF2α | Translation initiation factor | Phosphorylated (Activated) |

| Caspase-3 | Executioner caspase | Activated (Cleaved) |

| PARP-1 | DNA repair enzyme | Cleaved |

Cinchonidine and cinchonine also influence other critical intracellular signaling pathways that regulate cell survival and function. One such pathway is the PI3K-AKT signaling cascade, which is crucial for promoting cell survival and inhibiting apoptosis. nih.gov Studies have revealed that both cinchonine and cinchonidine can activate the PI3K-AKT signaling pathway. nih.govnih.gov This activation has been shown to protect auditory cells from cisplatin-induced damage by reducing the accumulation of reactive oxygen species (ROS) and preventing apoptosis. nih.govnih.gov This demonstrates that the effect of cinchonidine on cell fate can be context-dependent, either promoting or inhibiting apoptosis based on the cellular environment and stimuli.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cinchonidine Dihydrochloride |

| Cinchonidine |

| Cinchonine |

| Cinchonidine salicylate |

| Quinine (B1679958) |

| Quinidine |

| Chloroquine |

| Cisplatin |

Studies on Antimicrobial and Anti-biofilm Mechanisms

Recent research has explored the potential of Cinchonidine and its derivatives in combating microbial growth and biofilm formation. These studies delve into the specific interactions between the compound and various pathogens, aiming to elucidate the mechanisms behind its antimicrobial properties.

Investigations into the antimicrobial spectrum of Cinchonidine derivatives have revealed significant activity against both Gram-negative and Gram-positive bacteria. A study involving a series of 20 N-substituted quaternary salts of Cinchonidine and its quasi-enantiomer, Cinchonine, demonstrated that the Cinchonidine derivatives generally exhibited greater antibacterial activity. nih.gov All tested compounds showed promising antimicrobial potential, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 125.00 μg/mL. nih.gov Notably, these compounds were particularly effective against E. coli and P. aeruginosa, a bacterium on the critical list for antibiotic resistance. nih.gov

Conversely, in a study screening a library of Cinchona alkaloids against the Staphylococcus aureus strain ATCC 25923, the naturally occurring Cinchonidine was found to be inactive. nih.govresearchgate.netresearchgate.netabo.fi

The antifungal potential of Cinchonidine derivatives has also been evaluated. In a study designing novel Cinchona alkaloid derivatives containing a sulfonate moiety, certain compounds showed significant activity against the oomycete Phytophthora capsici and the fungus Fusarium graminearum. researchgate.net Specifically, compound 4c , a Cinchonine derivative, and 3c , a Cinchonidine derivative, displayed notable antifungal activity against F. graminearum. researchgate.net

Antimicrobial Activity of Cinchonidine Derivatives

| Derivative Type | Target Organism | Measurement | Result | Source |

|---|---|---|---|---|

| N-substituted quaternary salts | E. coli | Inhibition Zone | 10.5 ± 1.1 to 25.7 ± 2.7 mm | nih.gov |

| N-substituted quaternary salts | P. aeruginosa | Inhibition Zone | 7.4 ± 1.9 to 28.5 ± 2.8 mm | nih.gov |